molecular formula C21H24N6O B12159007 N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12159007
M. Wt: 376.5 g/mol
InChI Key: VNKKSWHIJLYEMO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzylpiperidine moiety, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpiperidine Moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine.

    Introduction of the Tetrazole Ring:

    Formation of the Benzamide Group: The final step involves the coupling of the benzylpiperidine-tetrazole intermediate with 4-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the 4-methyl group.

    N-(1-benzylpiperidin-4-yl)-4-methylbenzamide: Similar structure but lacks the tetrazole ring.

    N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)-4-methylbenzamide: Similar structure but with different substitution patterns.

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the 4-methyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C21H24N6O/c1-16-7-8-18(13-20(16)27-15-22-24-25-27)21(28)23-19-9-11-26(12-10-19)14-17-5-3-2-4-6-17/h2-8,13,15,19H,9-12,14H2,1H3,(H,23,28)

InChI Key

VNKKSWHIJLYEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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